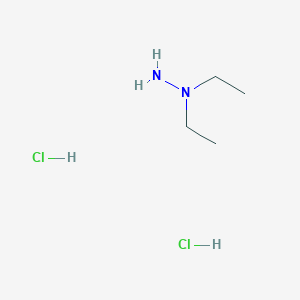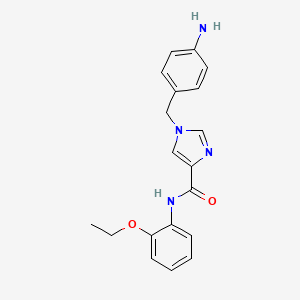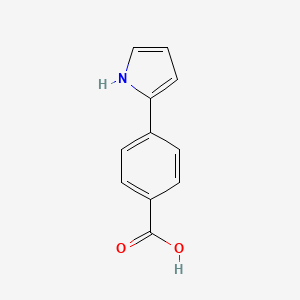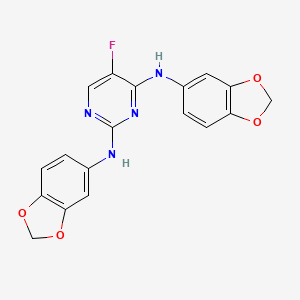![molecular formula C15H13ClN2O4 B12501333 1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid group, a carbamoylmethyl group, and a 2-chloro-4-methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
The synthesis of 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the ring is functionalized to introduce the carboxylic acid group at the 3-position.
Introduction of the carbamoylmethyl group: This step involves the reaction of the pyridine derivative with a suitable carbamoylating agent under controlled conditions.
Attachment of the 2-chloro-4-methylphenyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogenating agents and bases.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components, especially under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Potential pharmaceutical applications include the development of new drugs, particularly those targeting specific pathways or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can be compared with similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Carbamoyl compounds: Molecules with carbamoyl groups attached to different core structures.
Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups.
The uniqueness of 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73 g/mol |
IUPAC 名称 |
1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-2-4-12(11(16)6-9)17-13(19)8-18-7-10(15(21)22)3-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
InChI 键 |
CJZFHFHYXPAMKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)

![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)


carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B12501325.png)
